Differential Resistance to Enzymatic Inactivation: AT-RvD1 vs. RvD1
AT-Resolvin D1 exhibits sharply reduced enzymatic conversion compared to Resolvin D1 due to the stereochemical configuration at the C17 position. RvD1 (17S) is converted by eicosanoid oxidoreductase to 8-oxo-RvD1 and 17-oxo-RvD1, which are essentially inactive, whereas the 17R alcohol configuration of AT-RvD1 resists this rapid inactivation [1].
| Evidence Dimension | Enzymatic conversion and bioactivity retention |
|---|---|
| Target Compound Data | Sharply reduced enzymatic conversion to inactive metabolites; bioactivity retained |
| Comparator Or Baseline | RvD1 (17S-RvD1): Rapidly converted to 8-oxo-RvD1 and 17-oxo-RvD1, which gave dramatically reduced bioactivity |
| Quantified Difference | Not numerically quantified, but enzymatic conversion of AT-RvD1 was described as 'sharply reduced' relative to RvD1 |
| Conditions | In vitro eicosanoid oxidoreductase conversion assay |
Why This Matters
For experimental models requiring sustained pro-resolving signaling or for in vivo studies where metabolic degradation limits efficacy, AT-RvD1 provides a longer-lasting biological effect compared to RvD1.
- [1] Sun YP, Oh SF, Uddin J, Yang R, Gotlinger K, Campbell E, Colgan SP, Petasis NA, Serhan CN. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation. J Biol Chem. 2007 Mar 30;282(13):9323-34. View Source
